molecular formula C10H16O B14001663 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one CAS No. 93445-22-8

2-Ethyl-3,5-dimethylcyclohex-2-en-1-one

Cat. No.: B14001663
CAS No.: 93445-22-8
M. Wt: 152.23 g/mol
InChI Key: HOWVKJXTFWYJAF-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dimethylcyclohex-2-en-1-one is a chemical compound with the molecular formula C10H16O. It is a cyclic ketone with a unique structure that includes an ethyl group and two methyl groups attached to a cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3,5-dimethylcyclohex-2-en-1-one can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. Another method is the aldol condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound under basic conditions. Additionally, the Friedel-Crafts acylation can be used, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but often include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Ethyl-3,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications where these structural features are advantageous.

Properties

CAS No.

93445-22-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-ethyl-3,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-4-9-8(3)5-7(2)6-10(9)11/h7H,4-6H2,1-3H3

InChI Key

HOWVKJXTFWYJAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CC(CC1=O)C)C

Origin of Product

United States

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